molecular formula C17H26N4O2 B12215510 1-[4-(2-Ethylpiperidin-1-yl)pyrimidin-2-yl]piperidine-4-carboxylic acid

1-[4-(2-Ethylpiperidin-1-yl)pyrimidin-2-yl]piperidine-4-carboxylic acid

Cat. No.: B12215510
M. Wt: 318.4 g/mol
InChI Key: PHGDJDCBDFVEPB-UHFFFAOYSA-N
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Description

1-[4-(2-Ethylpiperidin-1-yl)pyrimidin-2-yl]piperidine-4-carboxylic acid is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring, a pyrimidine ring, and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2-Ethylpiperidin-1-yl)pyrimidin-2-yl]piperidine-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of 2-ethylpiperidine with pyrimidine derivatives under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are employed to achieve the desired quality of the compound .

Chemical Reactions Analysis

Types of Reactions

1-[4-(2-Ethylpiperidin-1-yl)pyrimidin-2-yl]piperidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into more reactive forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

1-[4-(2-Ethylpiperidin-1-yl)pyrimidin-2-yl]piperidine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(2-Ethylpiperidin-1-yl)pyrimidin-2-yl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit protein kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(2-Ethylpiperidin-1-yl)pyrimidin-2-yl]piperidine-4-carboxylic acid is unique due to its specific combination of functional groups and its potential for diverse applications in multiple fields. Its structure allows for versatile chemical modifications, making it a valuable compound for research and development .

Properties

Molecular Formula

C17H26N4O2

Molecular Weight

318.4 g/mol

IUPAC Name

1-[4-(2-ethylpiperidin-1-yl)pyrimidin-2-yl]piperidine-4-carboxylic acid

InChI

InChI=1S/C17H26N4O2/c1-2-14-5-3-4-10-21(14)15-6-9-18-17(19-15)20-11-7-13(8-12-20)16(22)23/h6,9,13-14H,2-5,7-8,10-12H2,1H3,(H,22,23)

InChI Key

PHGDJDCBDFVEPB-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCCN1C2=NC(=NC=C2)N3CCC(CC3)C(=O)O

Origin of Product

United States

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